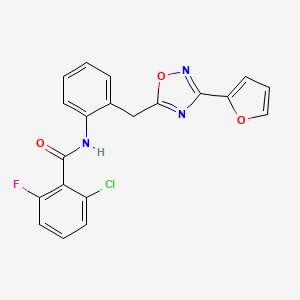

2-chloro-6-fluoro-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-6-fluoro-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is an organic compound that has garnered significant attention in recent years due to its versatile applications across various scientific fields. This compound, which contains multiple functional groups such as chloro, fluoro, furan, and oxadiazole, exhibits unique chemical properties that make it valuable in both research and industrial contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-fluoro-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide typically involves a multi-step reaction sequence, starting from commercially available starting materials. The process generally includes the following steps:

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the reaction of a nitrile with a hydrazine derivative, typically under reflux conditions in the presence of a suitable acid catalyst.

Synthesis of the Furan Derivative: : Furan derivatives are usually prepared via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Coupling Reactions: : The furan and oxadiazole moieties are then linked to an aromatic amine through nucleophilic aromatic substitution (SNAr) or Ullmann coupling reactions.

Introduction of the Chloro and Fluoro Substituents: : Halogenation reactions, such as chlorination and fluorination, are performed under controlled conditions using agents like sulfuryl chloride and diethylaminosulfur trifluoride (DAST).

Industrial Production Methods: For industrial-scale production, process optimization is essential to ensure high yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to minimize by-products and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including:

Oxidation: : The furan ring can be selectively oxidized to form furanones or other oxygenated derivatives using oxidizing agents like chromium trioxide or hydrogen peroxide.

Reduction: : The oxadiazole ring can be reduced under mild conditions using reducing agents such as lithium aluminum hydride.

Substitution: : The chloro and fluoro substituents on the benzene ring can be replaced via nucleophilic substitution reactions, facilitated by bases like potassium tert-butoxide.

Common Reagents and Conditions: Reagents commonly used in these reactions include:

Oxidizing agents: Chromium trioxide, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Bases: Potassium tert-butoxide, sodium hydride

Major Products: Major products formed from these reactions include oxygenated furan derivatives, reduced oxadiazole compounds, and substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a precursor for the synthesis of complex organic molecules. Its unique functional groups enable the exploration of novel reaction mechanisms and pathways.

Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies. These derivatives may exhibit antimicrobial, antifungal, or anticancer activities.

Medicine: In medicinal chemistry, analogues of this compound are explored for their therapeutic potential. Structure-activity relationship (SAR) studies help in the design of new drugs with improved efficacy and safety profiles.

Industry: Industrial applications include the use of this compound in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity under various conditions.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of 2-chloro-6-fluoro-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide involves binding to specific molecular targets such as enzymes or receptors. The furan and oxadiazole rings interact with active sites through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Pathways Involved: This compound may influence biochemical pathways related to cell proliferation, apoptosis, and signal transduction. Its effects on molecular targets can lead to the modulation of various physiological and pathological processes.

Comparison with Similar Compounds

Similar Compounds:

2-chloro-6-fluoro-N-(2-((3-(thien-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

2-chloro-6-fluoro-N-(2-((3-(pyridyl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

Uniqueness: Compared to similar compounds, 2-chloro-6-fluoro-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide stands out due to its specific combination of functional groups, which confer unique reactivity and interaction profiles. The presence of both furan and oxadiazole moieties enhances its potential for diverse applications in chemistry, biology, and industry.

Biological Activity

The compound 2-chloro-6-fluoro-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide (CAS Number: 1797181-58-8) is a novel derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of the compound is C20H13ClFN3O3, with a molecular weight of 397.8 g/mol . The structure includes a chloro and fluoro substitution along with an oxadiazole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1797181-58-8 |

| Molecular Formula | C20H13ClFN3O3 |

| Molecular Weight | 397.8 g/mol |

Biological Activity Overview

-

Anticancer Properties :

The oxadiazole derivatives are well-documented for their anticancer effects. Studies have shown that compounds featuring the oxadiazole ring exhibit cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon cancer), and others. The compound has been tested for its IC50 values against multiple cancer cell lines, demonstrating significant antiproliferative effects. -

Mechanisms of Action :

- Inhibition of Enzymes : The compound has been reported to inhibit key enzymes involved in cancer progression and inflammation, such as Histone Deacetylase (HDAC) and Carbonic Anhydrase (CA). These enzymes play crucial roles in cellular processes including proliferation and apoptosis.

- Receptor Interactions : Preliminary studies suggest that the compound may interact with specific receptors like PTP1B and CXCR4, which are involved in signaling pathways related to cancer metastasis and immune response.

Study 1: Anticancer Activity

A recent investigation assessed the cytotoxicity of various oxadiazole derivatives, including our compound, against a panel of eleven cancer cell lines. The results indicated that the compound exhibited a mean IC50 value of approximately 92.4 µM , highlighting its potential as an anticancer agent .

Study 2: Inhibition of HDAC

In vitro assays demonstrated that the compound showed promising inhibitory activity against HDACs, which are implicated in various cancers. This inhibition leads to increased acetylation of histones, resulting in altered gene expression profiles conducive to apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, a comparison with other oxadiazole derivatives is useful.

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 90 | HDAC Inhibition |

| Compound B | 85 | CA Inhibition |

| Target Compound | 92.4 | HDAC & PTP1B Inhibition |

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClFN3O3/c21-13-6-3-7-14(22)18(13)20(26)23-15-8-2-1-5-12(15)11-17-24-19(25-28-17)16-9-4-10-27-16/h1-10H,11H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPFXSBTIJNJKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.